molecular formula C17H12N2O5 B4561986 N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No.: B4561986
M. Wt: 324.29 g/mol
InChI Key: VVNYWHPQSFITCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is a useful research compound. Its molecular formula is C17H12N2O5 and its molecular weight is 324.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.07462149 g/mol and the complexity rating of the compound is 565. The solubility of this chemical has been described as 0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Isoindolinone Derivatives for Anti-Inflammatory and Analgesic Agents : A study synthesized novel benzodifuran derivatives, including isoindolinone compounds, and evaluated them as anti-inflammatory and analgesic agents. Some derivatives showed high COX-2 selectivity and significant analgesic and anti-inflammatory activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Isoindolin-1-ones via Electrophilic Cyclization : Research on the regio- and stereoselective synthesis of isoindolin-1-ones through electrophilic cyclization indicates the versatility of isoindolinone frameworks in synthesizing complex molecules. This method could be useful in the synthesis of bioactive compounds or as intermediates in pharmaceuticals (Yao & Larock, 2005).

Materials Science

  • Acrylamide Polymers with Amino Acid Moieties : A study on the polymerization of acrylamides containing l-phenylalanine moieties suggests applications in materials science, where the amino acid side chains could impart specific functionalities to polymers. This research could be relevant for designing functional materials with specific biological or chemical properties (Mori, Sutoh, & Endo, 2005).

Catalysis

  • Rhodium-Catalyzed Annulation to Isoquinolinones : The Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds to form isoquinolinones demonstrates the utility of catalytic methods in constructing complex heterocyclic compounds, potentially useful in drug synthesis and organic chemistry (Wu et al., 2016).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-methyl-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-19-16(21)11-4-2-9(6-12(11)17(19)22)15(20)18-10-3-5-13-14(7-10)24-8-23-13/h2-7H,8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNYWHPQSFITCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
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N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
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N-1,3-benzodioxol-5-yl-2-methyl-1,3-dioxo-5-isoindolinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.